molecular formula C22H24BrNO4 B12217652 (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12217652
M. Wt: 446.3 g/mol
InChI Key: SNSAQKHQFIFODM-NDENLUEZSA-N
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Description

The compound “(2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one” is a synthetic benzofuran-3(2H)-one derivative featuring a brominated, methoxy-substituted benzylidene group at the 2-position and a butyl(methyl)amino-methyl substituent at the 7-position. Its Z-configuration is critical for maintaining the planar geometry of the benzylidene moiety, which may influence intermolecular interactions and biological activity .

The synthesis of related brominated benzofuran derivatives often involves demethylation steps using reagents like BBr₃, as demonstrated in the preparation of 5-(4-bromo-6-hydroxybenzofuran-3-yl)benzene-1,3-diol (14) from a dimethoxy precursor .

Properties

Molecular Formula

C22H24BrNO4

Molecular Weight

446.3 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C22H24BrNO4/c1-4-5-10-24(2)13-17-18(25)8-7-16-21(26)20(28-22(16)17)12-14-11-15(23)6-9-19(14)27-3/h6-9,11-12,25H,4-5,10,13H2,1-3H3/b20-12-

InChI Key

SNSAQKHQFIFODM-NDENLUEZSA-N

Isomeric SMILES

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)Br)OC)/C2=O)O

Canonical SMILES

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)Br)OC)C2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.

    Introduction of the Bromine Atom: Bromination of the benzofuran core is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Benzylidene Moiety: This involves a condensation reaction between the brominated benzofuran and a suitable benzaldehyde derivative.

    Introduction of the Butyl(methyl)amino Side Chain: This step involves the alkylation of the benzofuran core with a butyl(methyl)amine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form a saturated benzyl group.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger conjugated systems.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) under basic conditions.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide (NaOH) or an acid catalyst.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s structural similarity to natural products and pharmaceuticals makes it a candidate for studying biological pathways and interactions. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, can be explored through in vitro and in vivo studies. Its ability to interact with biological targets makes it a promising lead compound for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It can also serve as a precursor for the synthesis of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with four related benzofuran and heterocyclic derivatives (Table 1). Key differences in substituents, heterocyclic cores, and physicochemical properties are highlighted.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Physicochemical Properties/Notes References
Target Compound: (2Z)-2-(5-bromo-2-methoxybenzylidene)-7-{[butyl(methyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one Benzofuran-3(2H)-one - 5-Bromo-2-methoxybenzylidene (C2)
- Butyl(methyl)amino-methyl (C7)
- Polar amino group enhances solubility in polar solvents.
- Methoxy group increases lipophilicity.
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (8) Benzodithiazine - 5-Bromo-2-hydroxybenzylidene (C3)
- Chloro, methyl (C6, C7)
- High melting point (330–331°C dec.).
- Sulfonyl groups (SO₂) contribute to acidity and hydrogen bonding.
(2Z)-2-[(2-Bromophenyl)methylene]-6-hydroxy-benzofuran-3-one Benzofuran-3(2H)-one - 2-Bromobenzylidene (C2)
- Hydroxy (C6)
- Lacks methoxy and amino groups; lower molecular weight.
- Hydroxy group may reduce membrane permeability.
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one Benzofuran-3(2H)-one - 4-Methoxybenzylidene (C2)
- Methyl (C7)
- Methyl group at C7 introduces steric hindrance.
- 4-Methoxy substitution alters electronic properties vs. 5-bromo-2-methoxy.
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one Benzofuran-3(2H)-one - 2-Chlorobenzylidene (C2)
- Bis(2-methoxyethyl)amino-methyl (C7)
- Bulky, polar amino side chain enhances water solubility.
- Chloro vs. bromo substituent affects electronic effects.

Structural and Functional Insights

In contrast, the 2-chlorobenzylidene group in ’s compound introduces a weaker electron-withdrawing effect, which may reduce electrophilic reactivity compared to bromo-substituted analogs .

Amino Side Chain Modifications: The butyl(methyl)amino-methyl group at C7 in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability.

Heterocyclic Core Variations: The benzodithiazine core in ’s compound introduces sulfonyl groups, which are absent in benzofuranones. These groups enhance hydrogen-bonding capacity, as evidenced by IR peaks at 1335–1160 cm⁻¹ (SO₂ stretching) . This structural divergence may render benzodithiazines more suitable for targeting sulfhydryl-containing enzymes.

In contrast, the hydroxy group in ’s compound may limit bioavailability due to higher polarity .

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